molecular formula C17H13Cl2NO5S B369075 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate CAS No. 325811-65-2

5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate

Cat. No.: B369075
CAS No.: 325811-65-2
M. Wt: 414.3g/mol
InChI Key: AVTINZHWPDWLCX-UHFFFAOYSA-N
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Description

5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is a chemical research reagent. Its core structure is based on the 8-hydroxyquinoline scaffold, a moiety recognized in medicinal chemistry for its diverse biological activities . Researchers are exploring quinoline-based sulfonic esters for their potential as potent inhibitors in oncology studies, particularly against breast cancer cell lines such as MDA-MB-231 and MCF-7 . The mechanism of action for related bioactive quinoline derivatives often involves interaction with specific molecular targets, which can include enzyme inhibition or the disruption of cellular processes in cancer cells . This compound is intended for use in exploratory biological screening, hit-to-lead optimization, and investigative toxicology. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(5,7-dichloroquinolin-8-yl) 3,4-dimethoxybenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2NO5S/c1-23-14-6-5-10(8-15(14)24-2)26(21,22)25-17-13(19)9-12(18)11-4-3-7-20-16(11)17/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTINZHWPDWLCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Cl)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Catalysis

The chlorination of 8-hydroxyquinoline to 5,7-dichloro-8-hydroxyquinoline is typically performed in chloroform using chlorine gas (Cl₂) as the chlorinating agent, with iodine (I₂) as a catalyst. Key parameters include:

  • Molar ratio : 3–5 moles of Cl₂ per mole of 8-hydroxyquinoline.

  • Temperature : 20–30°C to prevent over-chlorination.

  • Catalyst loading : 0.5–5% iodine by weight relative to the substrate.

The iodine catalyst enhances electrophilic aromatic substitution by polarizing the Cl–Cl bond, facilitating regioselective chlorination at the 5- and 7-positions of the quinoline ring.

Purification and Yield

Post-chlorination, the reaction mixture is treated with sodium pyrosulfite (Na₂S₂O₅) to quench excess chlorine. The chloroform solvent is distilled off, and the product is precipitated by adjusting the pH to ~2 with ammonium hydroxide (NH₄OH). Recrystallization from ethanol or acetone yields 5,7-dichloro-8-hydroxyquinoline with 94–97% purity and a melting point of 178–180°C.

Table 1: Optimization of Chlorination Conditions

ParameterOptimal ValueImpact on Yield
Cl₂ molar ratio3:1Maximizes dichlorination
I₂ loading2% by weightPrevents side reactions
Reaction temperature25°CBalances rate and selectivity

Sulfonation with 3,4-Dimethoxybenzenesulfonyl Chloride

Sulfonate Ester Formation

The sulfonation step involves reacting 5,7-dichloro-8-hydroxyquinoline with 3,4-dimethoxybenzenesulfonyl chloride in the presence of a base such as pyridine or 4-dimethylaminopyridine (DMAP). The mechanism proceeds via nucleophilic acyl substitution:

  • Deprotonation of the hydroxyl group by the base.

  • Attack of the oxygen nucleophile on the electrophilic sulfur atom of the sulfonyl chloride.

  • Elimination of HCl to form the sulfonate ester.

Solvent and Stoichiometry

  • Solvent : Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to avoid hydrolysis of the sulfonyl chloride.

  • Molar ratio : 1:1.2 (quinoline derivative:sulfonyl chloride) to ensure complete conversion.

  • Reaction time : 6–12 hours at room temperature.

Workup and Characterization

After the reaction, the mixture is washed with dilute HCl to remove unreacted sulfonyl chloride, followed by water to neutralize residual base. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol, yielding 85–90% pure this compound .

Table 2: Key Analytical Data for the Final Product

PropertyValueMethod
Molecular weight414.3 g/molMS (ESI)
Melting point240–245°C (dec.)DSC
SolubilityDMSO, chloroformUSP <911>
λₘₐₓ (UV-Vis)328 nm (ε = 12,500 M⁻¹cm⁻¹)Spectrophotometry

Challenges and Mitigation Strategies

Side Reactions

  • Over-chlorination : Excess Cl₂ or elevated temperatures may lead to trichlorinated byproducts. Mitigated by strict temperature control (20–30°C) and stoichiometric Cl₂.

  • Sulfonyl chloride hydrolysis : Moisture in the reaction medium hydrolyzes the sulfonyl chloride to the sulfonic acid. Additive molecular sieves or anhydrous conditions prevent this.

Scalability

Industrial-scale production faces challenges in gas-liquid mixing during chlorination. Continuous flow reactors with Cl₂ spargers improve mass transfer and reduce reaction time.

Comparative Analysis of Synthetic Routes

While the two-step method is standard, alternative approaches have been explored:

  • One-pot chlorination-sulfonation : Attempts to combine both steps resulted in lower yields (<60%) due to incompatibility of Cl₂ with sulfonyl chlorides.

  • Enzymatic sulfonation : Pilot studies using aryl sulfotransferases showed promise but required expensive cofactors (PAPS) .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate can undergo several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is not well-documented. based on its structure, it is likely to interact with various molecular targets through its quinoline and benzenesulfonate moieties. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate, comparisons are drawn with structurally related sulfonates, quinoline derivatives, and methoxy-substituted aromatic systems.

Structural and Functional Analogues

5-Chloro-8-hydroxyquinoline sulfonamide derivatives (e.g., IIIa in ): These compounds share the quinoline backbone and sulfonate-related functional groups but differ in substitution patterns. For instance, IIIa features a 4-methoxybenzenesulfonamide group instead of a 3,4-dimethoxybenzenesulfonate ester.

Potassium 2,4-dimethoxybenzenesulfonate (): This compound lacks the quinoline moiety but shares the dimethoxybenzenesulfonate group. Studies show that the sulfonate group’s electronic effects (e.g., electron-withdrawing nature) influence reaction selectivity in Pd-catalyzed couplings, suggesting similar electronic modulation in the target compound .

7,8-Benzoquinoline (): A simpler quinoline derivative without sulfonate or chlorine substituents. The absence of electron-withdrawing groups (Cl, sulfonate) reduces its polarity and reactivity compared to the target compound. Its lower molecular weight (179.22 g/mol vs. ~400 g/mol for the target) also impacts solubility and bioavailability .

Physicochemical and Electronic Properties

Compound Molecular Weight (g/mol) Key Substituents Solubility (Predicted) Electronic Effects
This compound ~400 5-Cl, 7-Cl, 8-sulfonate ester Moderate (polar solvents) Strong electron-withdrawing (Cl, sulfonate)
IIIa () ~450 5-Cl, 8-sulfonamide, 4-methoxy Low (nonpolar solvents) Moderate electron-withdrawing (sulfonamide)
Potassium 2,4-dimethoxybenzenesulfonate ~260 2,4-dimethoxy, sulfonate High (aqueous) Electron-donating (methoxy)
7,8-Benzoquinoline () 179.22 None Low (organic solvents) Neutral aromatic system

Biological Activity

5,7-Dichloro-8-quinolinyl 3,4-dimethoxybenzenesulfonate is a synthetic compound with the molecular formula C17H13Cl2NO5SC_{17}H_{13}Cl_2NO_5S and a molecular weight of 414.26 g/mol. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and as a pharmacological agent.

Synthesis

The synthesis of this compound typically involves the reaction of 5,7-dichloro-8-quinolinol with 3,4-dimethoxybenzenesulfonyl chloride. The reaction is facilitated by bases such as pyridine or triethylamine to form the ester bond efficiently.

Chemical Structure

The structure features:

  • A quinoline ring substituted with two chlorine atoms at positions 5 and 7.
  • A benzenesulfonate moiety attached to a dimethoxybenzene group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The quinoline moiety is known for its ability to bind to enzymes and receptors, potentially modulating biological pathways involved in cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that derivatives of this compound exhibit antiproliferative activity against various tumor cell lines. For instance, studies have shown that compounds with similar structures can trigger apoptosis in cancer cells through mechanisms dependent on cellular β-glucosidase activity.

Case Studies and Research Findings

  • Anticancer Activity : A study highlighted the compound's effectiveness in inhibiting tumor growth in vitro, suggesting its potential as a chemotherapeutic agent.
  • Enzyme Interaction : The compound's interaction with phosphodiesterases has been documented, showing an IC50 value of 7×106M7\times 10^{-6}M against cyclic AMP phosphodiesterase, which is crucial for cellular signaling pathways.
  • Comparison with Other Compounds : When compared to other quinoline derivatives, such as 5,7-dichloro-8-hydroxyquinoline, this compound exhibits unique properties due to its dual chlorine substitutions and sulfonate group, enhancing its biological profile.

Comparative Biological Activity of Quinoline Derivatives

Compound NameMolecular Weight (g/mol)IC50 (M)Biological Activity
This compound414.267×1067\times 10^{-6}Antiproliferative in cancer cells
5,7-Dichloro-8-hydroxyquinoline214.05Not specifiedAntimicrobial properties
8-Hydroxyquinoline159.59Not specifiedMetal-binding properties

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